molecular formula C9H13N3 B12978280 (R)-2-(Piperidin-3-yl)pyrimidine

(R)-2-(Piperidin-3-yl)pyrimidine

Cat. No.: B12978280
M. Wt: 163.22 g/mol
InChI Key: ZUQHRLRCFROOPV-MRVPVSSYSA-N
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Description

®-2-(Piperidin-3-yl)pyrimidine is a chiral compound that features a pyrimidine ring substituted with a piperidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine ring is functionalized with a halogen (such as bromine or iodine) and then coupled with a piperidin-3-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Piperidin-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, organic solvents, and mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives with varying functional groups.

Scientific Research Applications

®-2-(Piperidin-3-yl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a tool compound in biological studies to investigate the role of pyrimidine derivatives in cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Piperidin-3-yl)benzamide
  • ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide
  • 1-(Piperidin-3-yl)thymine amides

Uniqueness

®-2-(Piperidin-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(3R)-piperidin-3-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2/t8-/m1/s1

InChI Key

ZUQHRLRCFROOPV-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=NC=CC=N2

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2

Origin of Product

United States

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